2'-Methoxy-3-(3-methylphenyl)propiophenone
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Overview
Description
2’-Methoxy-3-(3-methylphenyl)propiophenone is an organic compound characterized by the presence of a methoxy group and a methylphenyl group attached to a propiophenone backbone
Scientific Research Applications
2’-Methoxy-3-(3-methylphenyl)propiophenone has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms and kinetics.
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: It may be investigated for its potential pharmacological properties and as a precursor in the synthesis of pharmaceutical compounds.
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 2’-Methoxy-3-(3-methylphenyl)propiophenone are currently unknown. This compound is a derivative of propiophenone , which is an aryl ketone
Mode of Action
The mode of action of 2’-Methoxy-3-(3-methylphenyl)propiophenone It’s known that ketones can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This suggests that 2’-Methoxy-3-(3-methylphenyl)propiophenone may undergo similar reactions.
Biochemical Pathways
The biochemical pathways affected by 2’-Methoxy-3-(3-methylphenyl)propiophenone As a derivative of propiophenone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Methoxy-3-(3-methylphenyl)propiophenone typically involves the formation of a Grignard reagent from magnesium and m-bromoanisole in a tetrahydrofuran (THF) solution under the catalytic action of aluminum chloride. This Grignard reagent then reacts with propionitrile to produce the desired compound .
Industrial Production Methods: In industrial settings, the production of 2’-Methoxy-3-(3-methylphenyl)propiophenone may involve similar synthetic routes but optimized for large-scale production. The process is designed to be efficient, with high yields and purity, and often includes recycling of solvents to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions: 2’-Methoxy-3-(3-methylphenyl)propiophenone can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The methoxy and methyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted aromatic compounds
Comparison with Similar Compounds
- 3’-Methoxy-3-(3-methylphenyl)propiophenone
- 4-Methylpropiophenone
- 2’-Methoxy-3-(2-methylphenyl)propiophenone
Comparison: 2’-Methoxy-3-(3-methylphenyl)propiophenone is unique due to the specific positioning of the methoxy and methyl groups on the aromatic ring, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different physical properties, such as boiling point and solubility, and distinct chemical behavior in reactions .
Properties
IUPAC Name |
1-(2-methoxyphenyl)-3-(3-methylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c1-13-6-5-7-14(12-13)10-11-16(18)15-8-3-4-9-17(15)19-2/h3-9,12H,10-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHFKDGNHUACKLM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCC(=O)C2=CC=CC=C2OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90644058 |
Source
|
Record name | 1-(2-Methoxyphenyl)-3-(3-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90644058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898790-37-9 |
Source
|
Record name | 1-Propanone, 1-(2-methoxyphenyl)-3-(3-methylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898790-37-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Methoxyphenyl)-3-(3-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90644058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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